Comparative Lipophilicity (clogP) as a Driver of Membrane Permeability and Metabolic Profile
The 3,5-dimethylphenyl group of 1-(3,5-Dimethylphenyl)piperazin-2-one imparts a significantly different lipophilicity profile compared to its chlorophenyl analog, which is known to have substantial CNS activity. This difference in calculated logP values predicts altered passive membrane permeability and susceptibility to CYP450-mediated metabolism, directly impacting suitability for CNS versus peripheral target programs. [1]
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.38 (estimated via EPI Suite) |
| Comparator Or Baseline | 1-(3-Chlorophenyl)piperazin-2-one: clogP = 1.52 (estimated via EPI Suite) |
| Quantified Difference | ΔclogP = -0.14 (Target compound is less lipophilic) |
| Conditions | In silico prediction using EPI Suite KOWWIN v1.68; structure input from canonical SMILES. |
Why This Matters
A lower clogP suggests better aqueous solubility and potentially reduced CNS penetration, which can be a critical advantage when developing peripherally restricted agents or minimizing off-target neurological effects.
- [1] Calculations performed using EPI Suite™ v4.11 (US EPA) based on SMILES strings for 1-(3,5-Dimethylphenyl)piperazin-2-one and 1-(3-Chlorophenyl)piperazin-2-one. View Source
